

1,3-Dibromo-2-methoxybenzene IUPAC name

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Compound of Interest

Compound Name: 1,3-Dibromo-2-methoxybenzene

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An In-Depth Technical Guide to **1,3-Dibromo-2-methoxybenzene** (2,6-Dibromoanisole)

Abstract

This technical guide provides a comprehensive overview of **1,3-Dibromo-2-methoxybenzene**, a pivotal intermediate in modern organic synthesis. Known commonly as 2,6-Dibromoanisole, this compound's unique structural arrangement, featuring two reactive bromine atoms flanking a methoxy group, renders it a versatile building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and key applications, particularly in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging **1,3-Dibromo-2-methoxybenzene** in advanced research and development projects.

Core Identification and Physicochemical Properties

1,3-Dibromo-2-methoxybenzene is an aromatic compound whose strategic functionalization makes it a valuable precursor in multi-step syntheses. Its identity is established by several key identifiers and properties.

Identifier	Value
IUPAC Name	1,3-dibromo-2-methoxybenzene[1][2]
Common Synonym	2,6-Dibromoanisole[2][3][4]
CAS Number	38603-09-7[1][2]
Molecular Formula	C ₇ H ₆ Br ₂ O[1][2]
Molecular Weight	265.93 g/mol [1][2]
Canonical SMILES	<chem>COC1=C(C=CC=C1Br)Br</chem> [1]
InChIKey	BMZVDHQOAJUZJL-UHFFFAOYSA-N[1][2]

The physical characteristics of the compound are critical for its handling, storage, and application in various reaction conditions.

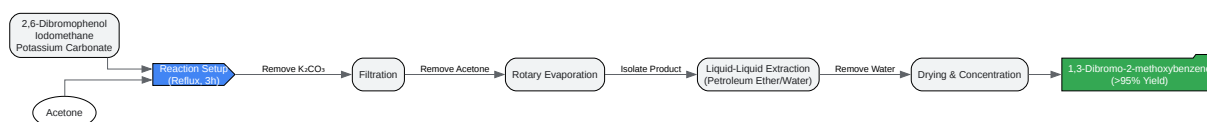
Property	Value
Appearance	Colorless to light yellow oil or liquid[4][5]
Melting Point	13 °C[4][6]
Boiling Point	254 °C at 760 mmHg[4][6]
Density	1.823 g/cm ³ [4][6]
Refractive Index	1.5920 to 1.5960[4]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone[3]

Synthesis and Purification

The most common and efficient synthesis of **1,3-Dibromo-2-methoxybenzene** is achieved through the Williamson ether synthesis, starting from the commercially available 2,6-dibromophenol. This method is preferred for its high yield and straightforward procedure.

Principle of Synthesis: The synthesis involves the deprotonation of the acidic phenolic hydroxyl group of 2,6-dibromophenol using a mild base, such as potassium carbonate. The resulting

phenoxide ion acts as a nucleophile, attacking an electrophilic methyl source, typically iodomethane, in an SN2 reaction to form the desired methoxy ether. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.



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Figure 1: General workflow for the synthesis of **1,3-Dibromo-2-methoxybenzene**.

Detailed Experimental Protocol: Synthesis of 2,6-Dibromoanisole[5]

- **Reaction Setup:** To a solution of 2,6-dibromophenol (5.26 g, 20.9 mmol) in acetone (170 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.33 g, 31.3 mmol).
- **Initial Stirring:** Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide intermediate.
- **Reagent Addition:** Add iodomethane (1.97 mL, 31.4 mmol) to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up (Filtration):** After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium iodide byproduct.
- **Work-up (Concentration):** Concentrate the filtrate by rotary evaporation to remove the acetone solvent.

- Work-up (Extraction): Partition the residue between petroleum ether (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer again with petroleum ether (100 mL).
- Purification: Combine the organic phases, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the target compound, **1,3-dibromo-2-methoxybenzene**, as a colorless oil (Yield: ~98%).

Spectroscopic Characterization

Structural validation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive characterization of **1,3-Dibromo-2-methoxybenzene**.

Technique	Expected Observations and Interpretation
^1H NMR	δ ~3.9 ppm (s, 3H): Singlet corresponding to the three equivalent protons of the methoxy (-OCH ₃) group. δ ~6.8-6.9 ppm (t, 1H): Triplet for the proton at the C4 position, coupled to the two equivalent protons at C3 and C5. δ ~7.5 ppm (d, 2H): Doublet for the two equivalent protons at the C3 and C5 positions, coupled to the C4 proton. The integration (3:1:2) confirms the proton count. ^[5]
^{13}C NMR	δ ~60-65 ppm: Signal for the methoxy carbon. δ ~110-160 ppm: Four distinct signals are expected in the aromatic region, corresponding to the C1/C3 (brominated), C2 (methoxy-substituted), C4, and C5/C6 carbons, reflecting the molecule's symmetry.
Mass Spec.	M^+ at m/z ~266: The molecular ion peak will exhibit a characteristic isotopic pattern for two bromine atoms (^{79}Br and ^{81}Br). This results in three peaks at M , $\text{M}+2$, and $\text{M}+4$ with a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound.
IR Spec.	~2950-2850 cm^{-1} : C-H stretching from the methyl group. ~3100-3000 cm^{-1} : Aromatic C-H stretching. ~1250 cm^{-1} : Strong C-O-C asymmetric stretching of the ether linkage. ~600-500 cm^{-1} : C-Br stretching.

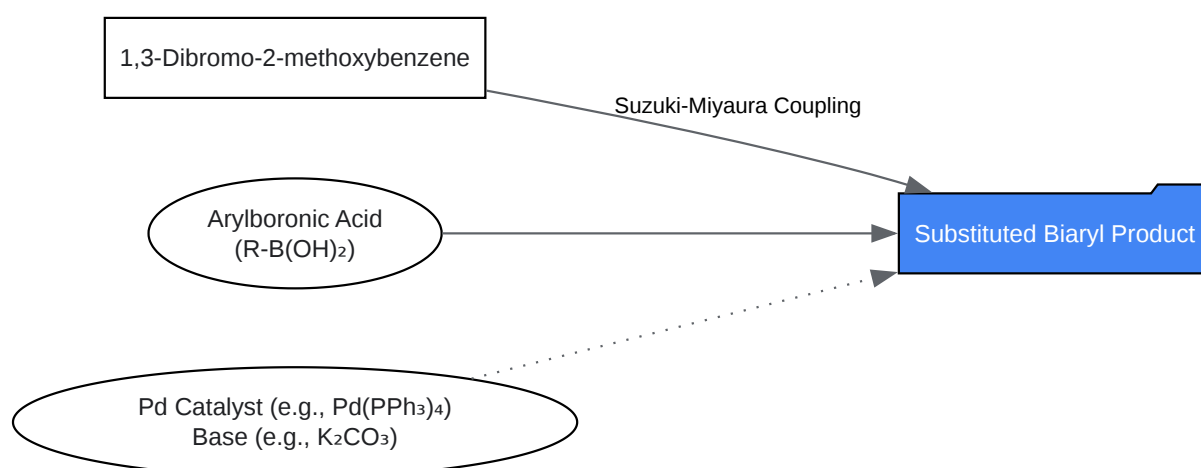
Chemical Reactivity and Synthetic Applications

The synthetic utility of **1,3-Dibromo-2-methoxybenzene** is primarily derived from the reactivity of its two bromine atoms, which serve as excellent leaving groups in a variety of metal-

catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation of C-C and C-heteroatom bonds.

Core Reactivity:

- **Cross-Coupling Reactions:** The C-Br bonds readily participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. This versatility allows for the introduction of aryl, alkyl, amine, alkyne, and vinyl groups, respectively.[7]
- **Influence of Methoxy Group:** The electron-donating methoxy group activates the ring but its ortho-directing influence is sterically hindered by the adjacent bromine atoms. Electrophilic aromatic substitution, if forced, would likely occur at the C4 position.



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Figure 2: Reaction scheme for a generic Suzuki-Miyaura cross-coupling using **1,3-Dibromo-2-methoxybenzene**.

Application in Drug Development: Lusutrombopag Intermediate

A notable application of **1,3-Dibromo-2-methoxybenzene** is its role as a key intermediate in the synthesis of Lusutrombopag.[5] Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low blood platelet count) in adult patients with chronic liver disease.

The synthesis leverages the reactivity of the bromine atoms to build the complex molecular framework of the final active pharmaceutical ingredient (API).

Predictive Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a single Suzuki-Miyaura coupling, which can be adapted for specific substrates.

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **1,3-Dibromo-2-methoxybenzene** (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol), and a base like potassium carbonate (2.5 mmol).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio, 10 mL).
- **Reaction Conditions:** Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.
- **Work-up:** After completion, cool the reaction to room temperature and quench with water.
- **Extraction and Purification:** Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the mono-arylated product.

Safety and Handling

Proper handling of **1,3-Dibromo-2-methoxybenzene** is essential due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood.

- **GHS Hazard Classification:** Classified as "Acute toxicity, oral (Category 3)" with the signal word "Danger".^[1]
- **Primary Hazards:** Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled.^{[8][9]} It is toxic if swallowed.^[1]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.^{[8][10]}
- **Spill & Disposal:** In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.

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